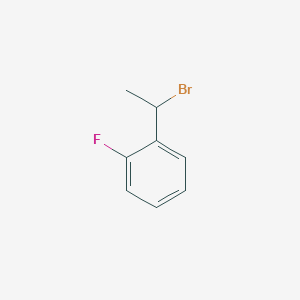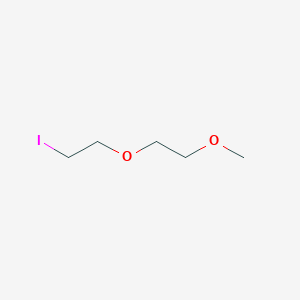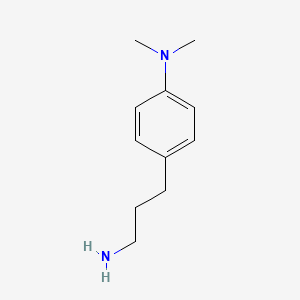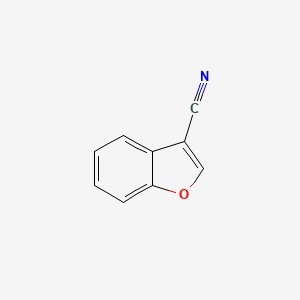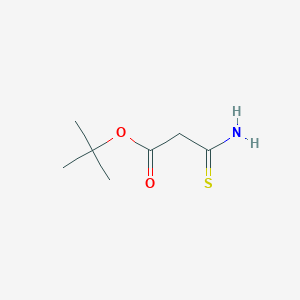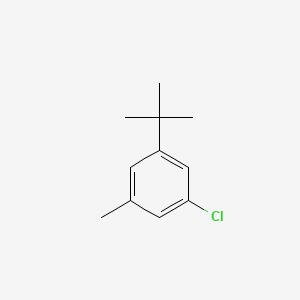
3-T-Butyl-5-chlorotoluene
Overview
Description
3-T-Butyl-5-chlorotoluene is a useful research compound. Its molecular formula is C11H15Cl and its molecular weight is 182.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Physical and Chemical Properties
Studies have investigated the physical and chemical properties of compounds similar to 3-T-Butyl-5-chlorotoluene. For instance, research on chlorpropamide, a compound with a similar structural motif, has examined its physical properties such as titration behavior, melting point, ultraviolet absorption spectrum, solubility, and more. These properties are crucial for developing methods for its determination in human serum (Toolan & Wagner, 1959).
Reaction Mechanisms and Catalysis
The study of reaction mechanisms involving similar compounds has been a topic of interest. For example, research into the chlorination of toluene by tert-butyl hypochlorite provides insights into the attack mechanisms on benzylic hydrogen and the resulting isotope effects. This kind of research helps understand the reactivity and potential applications of such compounds in various chemical reactions (Lewis & Ogino, 1976).
Complexation and Microenvironment Effects
The complexation behavior of compounds structurally similar to this compound has been explored, particularly in the context of molecular tweezers. Studies have shown how the microenvironment around active sites can alter the behavior of such compounds, which is significant for understanding their interactions and potential applications in molecular recognition (Zimmerman, Wu & Zeng, 1991).
Catalysis and Material Science
The use of compounds like this compound in catalysis and material science has been researched extensively. For instance, studies have investigated the environmental-friendly chlorination of toluene, showcasing the potential of such compounds in selective chemical transformations and their implications in material science (Losch et al., 2015).
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules using toluene derivatives. For example, the synthesis of (-)-monomorine from L-glutamic ester involves a process where toluene derivatives play a critical role. Such research highlights the utility of this compound-like compounds in intricate synthetic pathways (Jefford, Sienkiewicz & Thornton, 1994).
Properties
IUPAC Name |
1-tert-butyl-3-chloro-5-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl/c1-8-5-9(11(2,3)4)7-10(12)6-8/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGWGZYIVAPNUTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597687 | |
| Record name | 1-tert-Butyl-3-chloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61468-39-1 | |
| Record name | 1-tert-Butyl-3-chloro-5-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

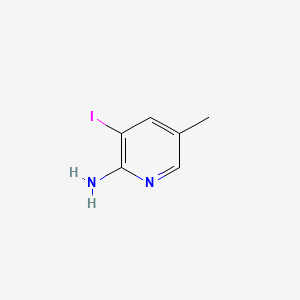


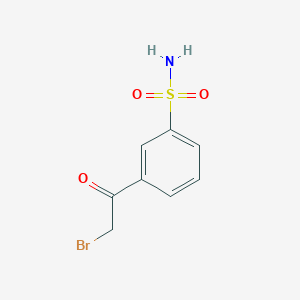
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)
